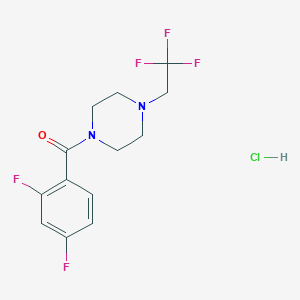
(2,4-Difluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Difluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a difluorophenyl group and a trifluoroethyl piperazine moiety, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the Difluorophenyl Group: : Starting with a suitable precursor, such as 2,4-difluorobenzene, the difluorophenyl group is introduced through a halogenation reaction.
Piperazine Derivative Synthesis: : Piperazine is reacted with 2,2,2-trifluoroethyl chloride to form the trifluoroethyl piperazine derivative.
Coupling Reaction: : The difluorophenyl group is then coupled with the trifluoroethyl piperazine derivative using a suitable coupling agent, such as a carbodiimide, under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The difluorophenyl group can be oxidized to form difluorophenol derivatives.
Reduction: : The trifluoroethyl group can be reduced to form trifluoroethanol derivatives.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles such as amines and alcohols, along with catalysts like palladium on carbon (Pd/C), are employed.
Major Products Formed
Oxidation: : Difluorophenol derivatives.
Reduction: : Trifluoroethanol derivatives.
Substitution: : Various substituted piperazine derivatives.
科学研究应用
This compound has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and target.
相似化合物的比较
This compound is unique due to its combination of difluorophenyl and trifluoroethyl piperazine groups. Similar compounds include:
2,4-Difluorophenol: : Lacks the piperazine moiety.
Trifluoroethyl piperazine: : Lacks the difluorophenyl group.
Other fluorinated phenyl-piperazine derivatives: : May have different substituents or functional groups.
These similar compounds highlight the uniqueness of (2,4-Difluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
生物活性
(2,4-Difluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C12H15ClF2N2O
- Molecular Weight : 276.71 g/mol
- CAS Number : 135634-18-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the difluorophenyl and trifluoroethyl groups enhances its lipophilicity and binding affinity to target sites.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It shows potential as a modulator of neurotransmitter receptors, which could influence neurological functions.
Biological Activity Findings
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens.
- Cytotoxicity : Evaluations in vitro indicate that the compound has selective cytotoxic effects on cancer cell lines while sparing normal cells, suggesting a therapeutic window for cancer treatment.
- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems reveal potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Case Study Example
A recent study investigated the compound's effects on human cancer cell lines. The results indicated that at concentrations of 10 µM, there was a significant reduction in cell viability (up to 70% in certain cancer types). Further analysis revealed that the mechanism involved apoptosis induction through the mitochondrial pathway.
属性
IUPAC Name |
(2,4-difluorophenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5N2O.ClH/c14-9-1-2-10(11(15)7-9)12(21)20-5-3-19(4-6-20)8-13(16,17)18;/h1-2,7H,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHBUKJAPJBCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=C(C=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













